2-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-2-oxoacetamide
Overview
Description
2-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-2-oxoacetamide is a chemical compound with a complex structure that includes a dichlorobenzylidene group, a hydrazinyl group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-2-oxoacetamide typically involves the condensation of 2,4-dichlorobenzaldehyde with hydrazine hydrate to form the hydrazone intermediate. This intermediate is then reacted with N-(4-methoxyphenyl)-2-oxoacetamide under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-2-oxoacetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction could produce hydrazine derivatives. Substitution reactions can result in a variety of substituted products depending on the nucleophile used.
Scientific Research Applications
2-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-2-oxoacetamide has several scientific research applications:
Chemistry: The compound is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-2-oxoacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2E)-2-(2,6-dichlorobenzylidene)hydrazinyl]-4,5-dihydro-1H-imidazole
- 2-[(2E)-2-(2,4-dichlorobenzylidene)hydrazino]-N,N-diethyl-2-oxoacetamide
- 2-[(2E)-2-(2,4-dichlorobenzylidene)hydrazino]-2-oxoacetamide
Uniqueness
Compared to similar compounds, 2-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-2-oxoacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N'-[(E)-(2,4-dichlorophenyl)methylideneamino]-N-(4-methoxyphenyl)oxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2N3O3/c1-24-13-6-4-12(5-7-13)20-15(22)16(23)21-19-9-10-2-3-11(17)8-14(10)18/h2-9H,1H3,(H,20,22)(H,21,23)/b19-9+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEKIWNVPNVPMFF-DJKKODMXSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=C(C=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=C(C=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
305850-67-3 | |
Record name | 2-(2-(2,4-DICHLOROBENZYLIDENE)HYDRAZINO)-N-(4-METHOXYPHENYL)-2-OXOACETAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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